(2-Fluoro-phenyl)-piperidin-4-yl-methanone
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Overview
Description
The compound "(2-Fluoro-phenyl)-piperidin-4-yl-methanone" is a fluorinated aromatic ketone with a piperidine moiety. It is structurally related to various compounds that have been synthesized and studied for their potential applications in medical imaging and as pharmaceutical agents. The presence of the fluorine atom and the piperidine ring suggests that this compound could have interesting binding properties and biological activity.
Synthesis Analysis
The synthesis of related fluorinated phenyl piperidinyl methanones involves multiple steps, including amidation, Friedel-Crafts acylation, and hydration. For instance, the synthesis of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride was achieved with a reasonable overall yield of 62.4% using piperidine-4-carboxylic acid and ethyl carbonochloridate as starting materials . Similarly, the precursor to a radiolabelled ligand for SPECT brain imaging, (4-fluorophenyl) {1-[2-(2-bromophenyl)ethyl]piperidin-4-yl}methanone, was synthesized with a total yield of 40% . These methods demonstrate the feasibility of synthesizing complex fluorinated piperidinyl methanones with high purity and yield.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques and X-ray diffraction studies. For example, the crystal and molecular structure of a side product in benzothiazinone synthesis, 2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, was reported, indicating the precision with which these structures can be determined . Additionally, the structure of [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime was confirmed by single crystal X-ray diffraction, revealing a chair conformation of the piperidine ring and a distorted tetrahedral geometry around the sulfur atom .
Chemical Reactions Analysis
The chemical reactivity of these compounds is highlighted by their ability to undergo radiolabelling, which is crucial for their use in medical imaging. For instance, the radiosynthesis of [123I]-(4-fluorophenyl) {1-[2-(2-iodophenyl)ethyl]piperidin-4-yl}methanone was performed using a halogen exchange reaction with a yield of 70% . Another related compound was radiolabelled using an electrophilic iododestannylation, achieving a tracer yield of 80% . These reactions are indicative of the compounds' potential in the development of diagnostic tools.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as log P values, have been measured to assess their lipophilicity, which is an important factor in their biodistribution and brain uptake. For example, the log P of [123I]-(4-fluorophenyl) {1-[2-(2-iodophenyl)ethyl]piperidin-4-yl}methanone was measured to be 2.52, indicating moderate lipophilicity, which is favorable for brain uptake . The thermal properties of these compounds have also been studied, with the structure of [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime being stable in the temperature range of 20-170°C . These properties are crucial for understanding the stability and behavior of the compounds under physiological conditions.
Scientific Research Applications
Pharmacological Research and Receptor Binding Studies
A study highlights the role of arylcycloalkylamines, which includes compounds like “(2-Fluoro-phenyl)-piperidin-4-yl-methanone,” in enhancing the potency and selectivity of binding affinity at D(2)-like receptors. This research suggests the importance of arylalkyl substituents in improving the selectivity and potency of synthesized agents at these receptors, indicating potential applications in designing antipsychotic agents (Sikazwe et al., 2009).
Synthetic Chemistry and Material Science
In another realm, research on the synthesis of 2-Fluoro-4-bromobiphenyl, a compound structurally related to “(2-Fluoro-phenyl)-piperidin-4-yl-methanone,” shows its critical role as an intermediate for the manufacture of non-steroidal anti-inflammatory and analgesic materials. This highlights the compound's significance in the pharmaceutical manufacturing process, emphasizing the need for efficient synthesis methods (Qiu et al., 2009).
Analytical Chemistry Applications
Further, the application of Hoechst 33258, a compound sharing the benzimidazole moiety with “(2-Fluoro-phenyl)-piperidin-4-yl-methanone,” in the minor groove binding of double-stranded B-DNA for AT-rich sequences showcases the utility of such compounds in biotechnological research and as fluorescent DNA stains. This application underlines the versatility of benzimidazole derivatives in scientific research, particularly in cell biology and genomics (Issar & Kakkar, 2013).
Energy and Environmental Research
Moreover, the exploration of methanol as a hydrogen source for fuel cells points to the relevance of compounds like “(2-Fluoro-phenyl)-piperidin-4-yl-methanone” in energy research. Methanol's conversion to hydrogen, with an emphasis on overcoming the methanol crossover challenge in direct methanol fuel cells, signifies the compound's potential impact on sustainable energy solutions (Heinzel & Barragán, 1999).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2-fluorophenyl)-piperidin-4-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO/c13-11-4-2-1-3-10(11)12(15)9-5-7-14-8-6-9/h1-4,9,14H,5-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCLRCFFXWWFHF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=O)C2=CC=CC=C2F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoro-phenyl)-piperidin-4-yl-methanone |
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